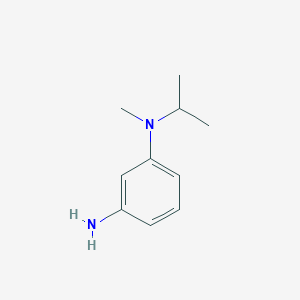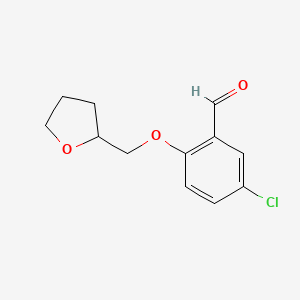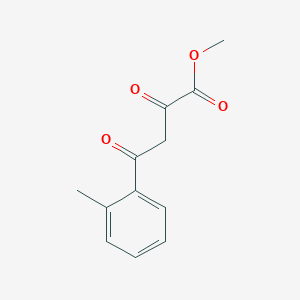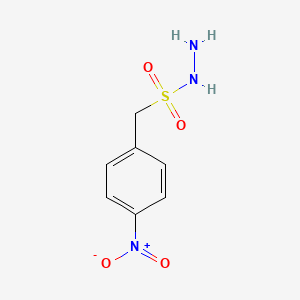
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine
Overview
Description
“1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine”, also known as N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride, is a synthetic organic compound . It has a molecular weight of 237.17 and is typically stored at room temperature . It is a powder in physical form .
Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 237.17 . The compound is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
- The molecule has been studied for its potential as a corrosion inhibitor. For instance, N,N,N,N-tetrakis((3,5-dimethyl-1Hpyrazol-1-yl)methyl)propane-1,3-diamine, a related compound, demonstrated significant inhibition performance for the corrosion of mild steel in acidic environments (Louadi et al., 2017).
Vibrational and Conformational Analysis
- The compound has been the subject of vibrational and conformational analysis. For instance, N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine (a related compound) was synthesized and characterized, providing insights into its stable structure and vibrational assignments (Subashchandrabose et al., 2013).
Chemical Sensing and Detection
- Derivatives of benzene-1,2-diamine have been used to develop chemosensors for detecting metal ions. A study on 2-((E)-(-2-aminophenylimino)methyl)-6-isopropyl-3-methylphenol, a related compound, showed its efficacy in detecting Ni2+ and Cu2+ ions (Pawar et al., 2015).
Polymer Synthesis
- The compound has applications in the synthesis of polymers. For example, a study involved using a diamine monomer containing triaryl imidazole pendant group, similar in structure to 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine, for synthesizing soluble and thermally stable polyimides (Ghaemy & Alizadeh, 2009).
Organic Synthesis
- The compound has been used in organic synthesis processes. For instance, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was synthesized using nucleophilic aromatic substitution reactions, highlighting its versatility in organic synthesis (Zinad et al., 2018).
Coordination Polymers
- The compound has been explored in the formation of coordination polymers. A study detailed the synthesis and properties of coordination polymers based on benzene-1,3-dioic acid and bis((1H-imidazol-1-yl)methyl)benzene, demonstrating potential applications in material science and coordination chemistry (He et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-N-methyl-3-N-propan-2-ylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12(3)10-6-4-5-9(11)7-10/h4-8H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCLVKWNDKZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1417214.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
amine](/img/structure/B1417218.png)

![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)
![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)
![1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride](/img/structure/B1417233.png)
![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)
